molecular formula C22H22N4O4S B2469703 4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine CAS No. 1112301-51-5

4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine

Cat. No. B2469703
CAS RN: 1112301-51-5
M. Wt: 438.5
InChI Key: GNEMPNQJBUFCNT-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that likely contains a piperidine ring and an imidazole ring. Piperidine is a common organic compound that forms the basis for many pharmaceuticals and alkaloids . Imidazole rings are also found in many important biological molecules, including histidine and the nucleic acids guanine and adenine .


Molecular Structure Analysis

The molecular structure of your compound would likely be complex due to the presence of both piperidine and imidazole rings. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Piperidine and imidazole rings are involved in a wide range of chemical reactions. They can act as bases, nucleophiles, or even leaving groups, depending on the conditions and the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms included in the molecule .

Scientific Research Applications

NMDA Receptor Antagonism

4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, a related compound, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This antagonism is significant in models of Parkinson's disease, where it potentiates the effects of L-DOPA in rat models (Wright et al., 1999).

Structural Analysis

The crystal structure of a similar compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, provides insights into the molecular conformation and dihedral angles between planar rings, aiding in understanding the structural basis for its biological activity (Yıldırım et al., 2006).

Antibacterial and Antifungal Activity

Novel analogs of imidazole and piperidine, including compounds structurally related to 4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine, have been synthesized and shown to possess significant antibacterial and antifungal activity. This demonstrates the potential of these compounds in addressing microbial infections (Anisetti et al., 2012).

Synthesis of Novel Derivatives

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives involving piperidine highlights the versatility and potential for creating diverse molecular structures with potential biological activities (Goli-Garmroodi et al., 2015).

Antidiabetic Compounds

Piperazine derivatives, including those structurally related to this compound, have been identified as novel antidiabetic compounds. These compounds have been shown to increase insulin secretion and improve glucose tolerance in rat models of diabetes, indicating their therapeutic potential (Le Bihan et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, many drugs that contain piperidine rings work by interacting with receptors in the nervous system .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, especially complex organic compounds that could have biological activity .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. For example, if the compound shows promise as a pharmaceutical, future research could involve further testing and eventually clinical trials .

properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-25-17-10-9-15(30-4)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-5-7-14(29-3)8-6-13/h5-11H,12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEMPNQJBUFCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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